molecular formula C17H15Cl3O2 B285215 4-tert-butylphenyl 2,3,6-trichlorobenzoate

4-tert-butylphenyl 2,3,6-trichlorobenzoate

Cat. No.: B285215
M. Wt: 357.7 g/mol
InChI Key: RQELVCWJMZSPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butylphenyl 2,3,6-trichlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further esterified with 2,3,6-trichlorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 2,3,6-trichlorobenzoate typically involves the esterification of 4-(tert-butyl)phenol with 2,3,6-trichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl 2,3,6-trichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine or chlorine)

Major Products Formed

    Hydrolysis: 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid

    Reduction: 4-(tert-butyl)phenyl 2,3,6-trichlorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-tert-butylphenyl 2,3,6-trichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl 2,3,6-trichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenyl acetate
  • 2,4,6-Tri-tert-butylphenol
  • 4-(Tert-butyl)phenylboronic acid

Comparison

4-tert-butylphenyl 2,3,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzoate moiety, which can significantly influence its reactivity and biological activity compared to similar compounds. For example, 2,4,6-Tri-tert-butylphenol lacks the ester functionality and chlorine atoms, making it less reactive in certain chemical reactions. Similarly, 4-(Tert-butyl)phenylboronic acid has different reactivity due to the presence of the boronic acid group instead of the ester.

Properties

Molecular Formula

C17H15Cl3O2

Molecular Weight

357.7 g/mol

IUPAC Name

(4-tert-butylphenyl) 2,3,6-trichlorobenzoate

InChI

InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3

InChI Key

RQELVCWJMZSPSM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.